molecular formula C11H20N2O5 B2730844 Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate CAS No. 1822563-16-5

Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No.: B2730844
CAS No.: 1822563-16-5
M. Wt: 260.29
InChI Key: CGMQVXPBMLTDSL-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The BOC group is an acid-labile protecting group used to protect amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can remove the BOC protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the BOC group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields free amines.

Scientific Research Applications

Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves the protection of amine groups during chemical reactions. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Features a BOC protecting group.

    Methyl 5-amino-4-((benzyloxycarbonyl)amino)-5-oxopentanoate: Uses a benzyloxycarbonyl (Cbz) protecting group.

    Methyl 5-amino-4-((fluorenylmethoxycarbonyl)amino)-5-oxopentanoate: Utilizes a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

This compound is unique due to the stability of the BOC group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .

Properties

IUPAC Name

methyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMQVXPBMLTDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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